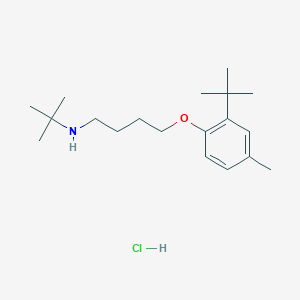
N-(tert-butyl)-4-(2-tert-butyl-4-methylphenoxy)-1-butanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-4-(2-tert-butyl-4-methylphenoxy)-1-butanamine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It is a selective β2-adrenergic receptor agonist and is commonly used as a research tool in the field of pharmacology and physiology.
Mécanisme D'action
N-(tert-butyl)-4-(2-tert-butyl-4-methylphenoxy)-1-butanamine hydrochloride acts as a selective β2-adrenergic receptor agonist, which means it binds specifically to β2-adrenergic receptors and activates them. The activation of β2-adrenergic receptors leads to the activation of adenylate cyclase, which in turn increases the production of cyclic AMP (cAMP). The increased cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates various target proteins and leads to various physiological effects, such as bronchodilation, vasodilation, and glycogenolysis.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(tert-butyl)-4-(2-tert-butyl-4-methylphenoxy)-1-butanamine hydrochloride are primarily mediated through the activation of β2-adrenergic receptors. The compound has been shown to induce bronchodilation, vasodilation, and glycogenolysis, which are important physiological processes involved in the regulation of respiratory function, blood flow, and glucose metabolism. The compound has also been shown to increase heart rate and contractility, which can have potential therapeutic applications in the treatment of heart failure.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(tert-butyl)-4-(2-tert-butyl-4-methylphenoxy)-1-butanamine hydrochloride in lab experiments is its selectivity for β2-adrenergic receptors. This allows for the specific activation of β2-adrenergic receptors without affecting other receptor subtypes. Another advantage is the compound's stability, which allows for long-term storage and use in experiments. One limitation of using the compound is its potential toxicity, which can lead to adverse effects in experimental models if not used properly.
Orientations Futures
There are several potential future directions for research on N-(tert-butyl)-4-(2-tert-butyl-4-methylphenoxy)-1-butanamine hydrochloride. One direction is the investigation of the compound's potential therapeutic applications in the treatment of respiratory disorders, such as asthma and COPD. Another direction is the study of the compound's effects on glucose metabolism and its potential use in the treatment of diabetes. Additionally, research can be conducted to explore the compound's effects on cardiac function and its potential therapeutic applications in the treatment of heart failure.
Méthodes De Synthèse
The synthesis of N-(tert-butyl)-4-(2-tert-butyl-4-methylphenoxy)-1-butanamine hydrochloride involves the reaction of tert-butyl-4-(2-tert-butyl-4-methylphenoxy)-1-butanone with hydroxylamine hydrochloride in the presence of sodium acetate. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form of the compound.
Applications De Recherche Scientifique
N-(tert-butyl)-4-(2-tert-butyl-4-methylphenoxy)-1-butanamine hydrochloride is commonly used as a research tool in the field of pharmacology and physiology. It is used to study the function of β2-adrenergic receptors, which are involved in the regulation of various physiological processes, including bronchodilation, vasodilation, and glycogenolysis. The compound is also used to investigate the potential therapeutic applications of β2-adrenergic receptor agonists in the treatment of respiratory disorders, such as asthma and chronic obstructive pulmonary disease (COPD).
Propriétés
IUPAC Name |
N-tert-butyl-4-(2-tert-butyl-4-methylphenoxy)butan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO.ClH/c1-15-10-11-17(16(14-15)18(2,3)4)21-13-9-8-12-20-19(5,6)7;/h10-11,14,20H,8-9,12-13H2,1-7H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOSZVJCRQKTJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCNC(C)(C)C)C(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-4-(2-tert-butyl-4-methylphenoxy)butan-1-amine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(butylsulfonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4925708.png)
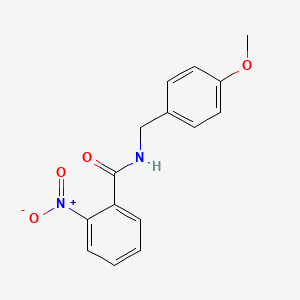
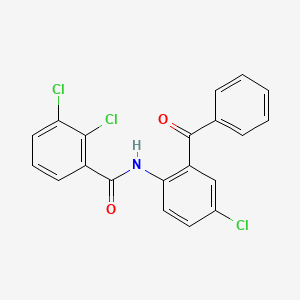
![N-{2-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]ethyl}-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4925731.png)
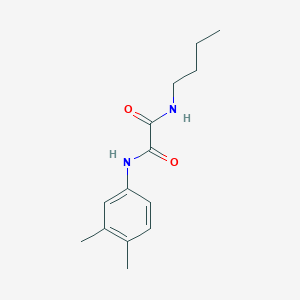
![5-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4925751.png)
![2,12-dimethyl-10,20-diphenyl-8,15,17,18-tetrahydrodibenzo[b,j][1,5,9,13]tetraazacyclohexadecine-6,16(5H,7H)-dione](/img/structure/B4925757.png)
![1-acetyl-1,2-dihydro-1'H-spiro[indole-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B4925758.png)
![N-(2-ethylphenyl)-4-methyl-5-phenyl-2-[(phenylacetyl)amino]-3-thiophenecarboxamide](/img/structure/B4925768.png)

![1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3,5-dimethylpyridinium bromide](/img/structure/B4925780.png)
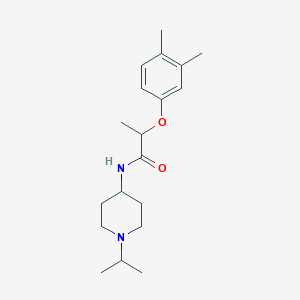
![3-(3-fluorophenyl)-5-[(5-methyl-2-thienyl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4925791.png)
